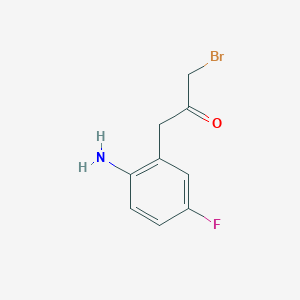
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetophenone, featuring an amino group at the ortho position and a fluorine atom at the meta position on the benzene ring, along with a bromopropanone side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one can be achieved through several methods. One common approach involves the bromination of 1-(2-Amino-5-fluorophenyl)ethanone. The reaction typically proceeds as follows:
Starting Material: 1-(2-Amino-5-fluorophenyl)ethanone.
Bromination: The ethanone is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Product Isolation: The resulting this compound is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
科学研究应用
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorine groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromopropanone side chain may also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
1-(2-Amino-5-fluorophenyl)ethanone: Lacks the bromopropanone side chain, making it less reactive in certain substitution reactions.
2-Amino-5-fluorobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
1-(2-Amino-4-fluorophenyl)-3-bromopropan-2-one: Similar structure but with the fluorine atom at the para position, affecting its chemical properties and reactivity.
Uniqueness
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, combined with the bromopropanone side chain
属性
分子式 |
C9H9BrFNO |
|---|---|
分子量 |
246.08 g/mol |
IUPAC 名称 |
1-(2-amino-5-fluorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrFNO/c10-5-8(13)4-6-3-7(11)1-2-9(6)12/h1-3H,4-5,12H2 |
InChI 键 |
YISKUOYPGXYHPP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)CC(=O)CBr)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



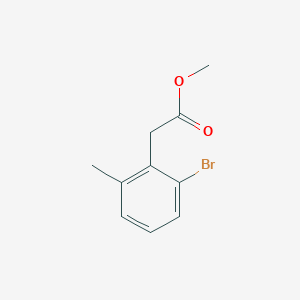
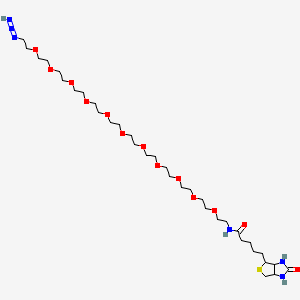

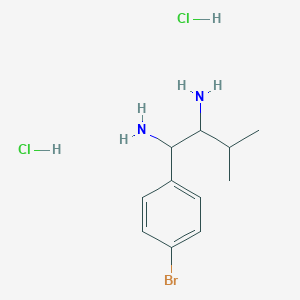
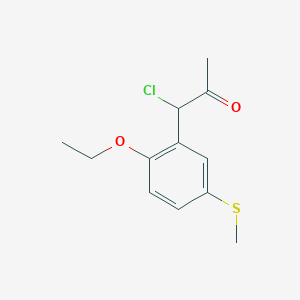
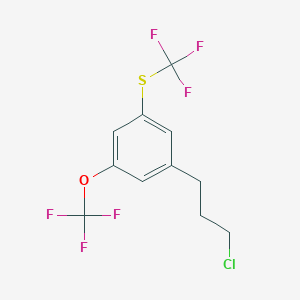
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)






